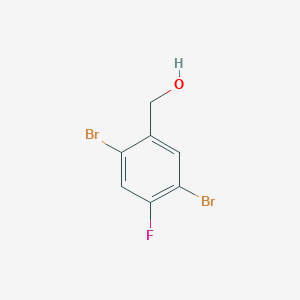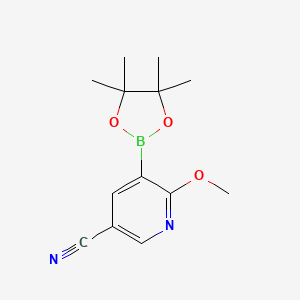
6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an acetyl group at the 6th position, a methoxycarbonyl group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring. Pyridinecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of pyridine derivatives. For instance, the compound can be synthesized by reacting 4-(methoxycarbonyl)pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-(methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl and methoxy
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
6-acetyl-4-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(12)7-3-6(10(15)16-2)4-8(11-7)9(13)14/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
RDXQOTVVZOQLJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)












